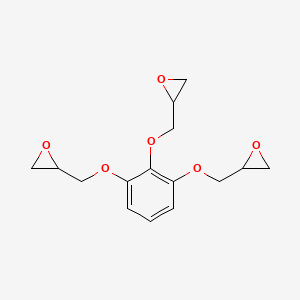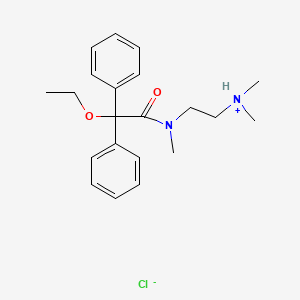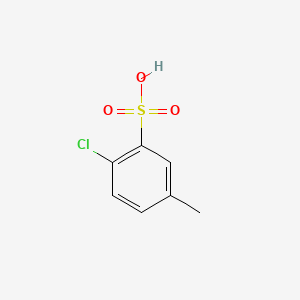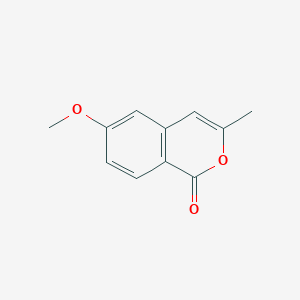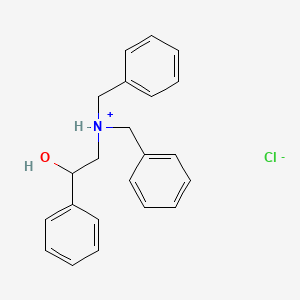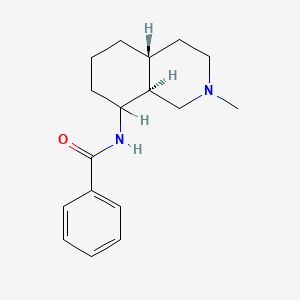
trans-Decahydro-8-benzamido-2-methylisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-Decahydro-8-benzamido-2-methylisoquinoline: is a complex organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by its decahydro structure, which indicates the presence of ten hydrogen atoms, and a benzamido group attached to the isoquinoline core. The presence of a methyl group further adds to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-Decahydro-8-benzamido-2-methylisoquinoline typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of phenylethylamines, which are substituted on the chain or the ring. The amine nitrogen is acylated and then cyclized to form the isoquinoline structure .
Industrial Production Methods: Industrial production of this compound may involve the use of advanced catalytic processes and high-pressure reactors to ensure high yield and purity. The use of ultrasonic irradiation and green catalysts, such as Lewis acidic ionic liquids immobilized on diatomite earth, can enhance the efficiency and eco-friendliness of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: trans-Decahydro-8-benzamido-2-methylisoquinoline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), Nucleophiles (e.g., hydroxide ions, cyanide ions)
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, trans-Decahydro-8-benzamido-2-methylisoquinoline is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new synthetic methodologies and reaction mechanisms.
Biology: In biological research, this compound can be used to study the interactions between isoquinoline derivatives and biological macromolecules, such as proteins and nucleic acids. It may also serve as a model compound for understanding the behavior of similar natural products.
Medicine: In medicine, this compound and its derivatives may have potential therapeutic applications. Isoquinoline derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and neuroprotective effects .
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique chemical properties make it suitable for various applications, including as an intermediate in the synthesis of active pharmaceutical ingredients.
Wirkmechanismus
The mechanism of action of trans-Decahydro-8-benzamido-2-methylisoquinoline involves its interaction with specific molecular targets and pathways. For example, isoquinoline derivatives are known to interact with γ-aminobutyric acid (GABA) receptors, which play a crucial role in the central nervous system . The compound may act as an antagonist or agonist, modulating the activity of these receptors and influencing various physiological processes.
Vergleich Mit ähnlichen Verbindungen
- cis-Decahydro-8-benzamido-2-methylisoquinoline
- trans-Octahydro-N-methylisoquinoline
- cis-Octahydro-N-methylisoquinoline
Comparison: Compared to its similar compounds, trans-Decahydro-8-benzamido-2-methylisoquinoline has a unique combination of structural features, including the trans configuration and the presence of a benzamido group. These features contribute to its distinct chemical reactivity and biological activity. For example, the trans configuration may result in different steric interactions and binding affinities compared to the cis configuration .
Eigenschaften
CAS-Nummer |
53525-90-9 |
|---|---|
Molekularformel |
C17H24N2O |
Molekulargewicht |
272.4 g/mol |
IUPAC-Name |
N-[(4aR,8aS)-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-8-yl]benzamide |
InChI |
InChI=1S/C17H24N2O/c1-19-11-10-13-8-5-9-16(15(13)12-19)18-17(20)14-6-3-2-4-7-14/h2-4,6-7,13,15-16H,5,8-12H2,1H3,(H,18,20)/t13-,15-,16?/m1/s1 |
InChI-Schlüssel |
IJCPGHZBVADIGP-CWSLVUQWSA-N |
Isomerische SMILES |
CN1CC[C@H]2CCCC([C@@H]2C1)NC(=O)C3=CC=CC=C3 |
Kanonische SMILES |
CN1CCC2CCCC(C2C1)NC(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


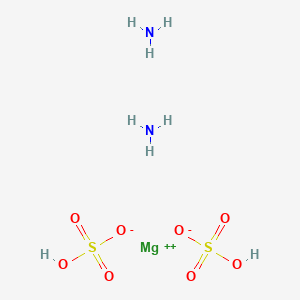
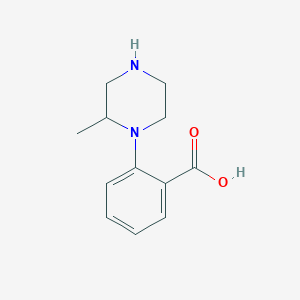
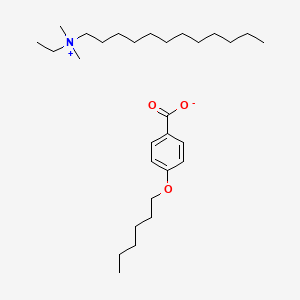
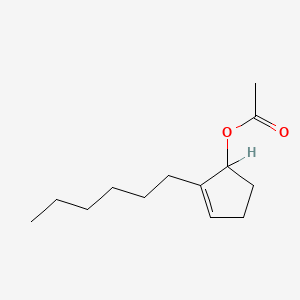

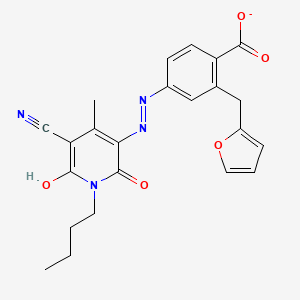
![Isopropylidenedi-P-phenylenebis[bis[(3-ethyl-3-oxetanyl)methyl]phosphine]](/img/structure/B13764924.png)

